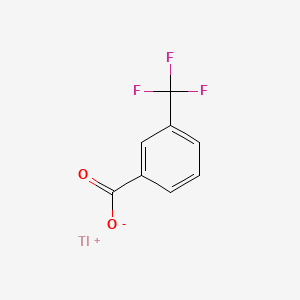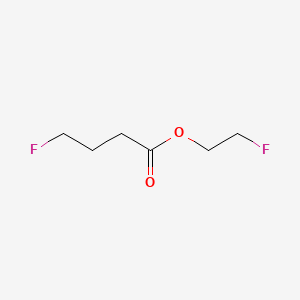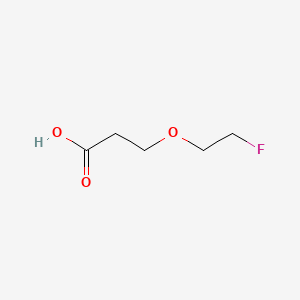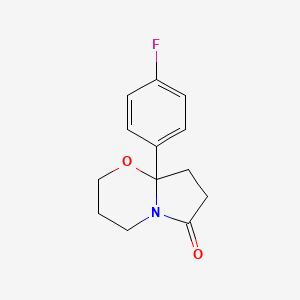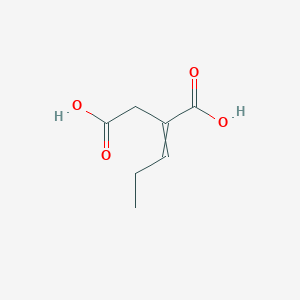
2-Propylidenebutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Propylidenebutanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a strong acid or base under controlled conditions. For example, the dehydration of a boronic acid derivative can lead to the formation of this compound . Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity.
化学反应分析
2-Propylidenebutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, acid-base reactions involving this compound can result in the formation of salts and water . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Propylidenebutanedioic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of various chemicals and materials .
作用机制
The mechanism of action of 2-Propylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application .
相似化合物的比较
2-Propylidenebutanedioic acid can be compared with other similar compounds, such as 2-butenedioic acid and other carboxylic acids. These compounds share some structural similarities but differ in their chemical properties and reactivity. For example, 2-butenedioic acid has a different arrangement of double bonds and functional groups, which can affect its reactivity and applications .
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and materials. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
属性
CAS 编号 |
5796-70-3 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
2-propylidenebutanedioic acid |
InChI |
InChI=1S/C7H10O4/c1-2-3-5(7(10)11)4-6(8)9/h3H,2,4H2,1H3,(H,8,9)(H,10,11) |
InChI 键 |
VRBUPQGTJAXZAE-UHFFFAOYSA-N |
规范 SMILES |
CCC=C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


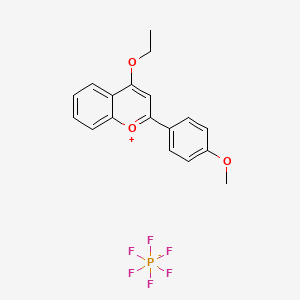
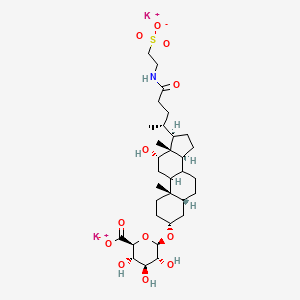
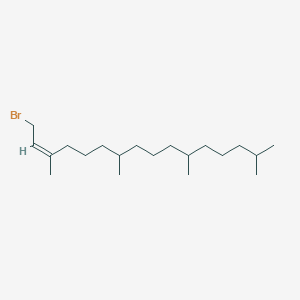
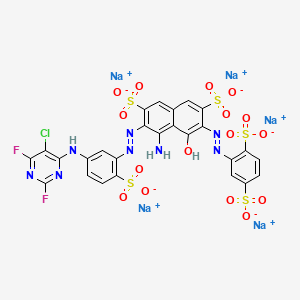
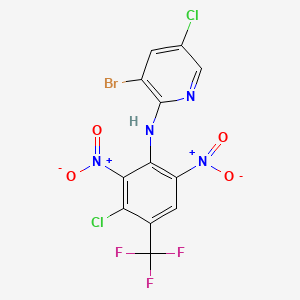
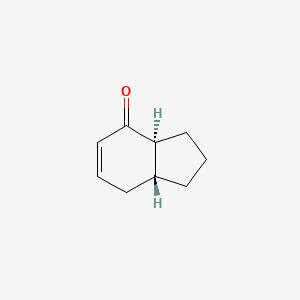
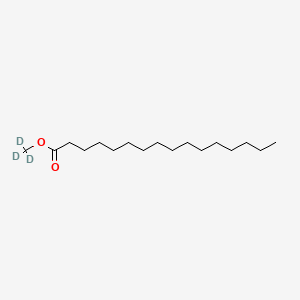
![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)
